molecular formula C27H46N4O5S B15092990 4-Thiazolecarboxylic acid, 2-[(1R,3R)-1-hydroxy-4-methyl-3-[[(2S,3S)-3-methyl-2-[[[(2R)-1-methyl-2-piperidinyl]carbonyl]amino]-1-oxopentyl]propylamino]pentyl]-, methyl ester

4-Thiazolecarboxylic acid, 2-[(1R,3R)-1-hydroxy-4-methyl-3-[[(2S,3S)-3-methyl-2-[[[(2R)-1-methyl-2-piperidinyl]carbonyl]amino]-1-oxopentyl]propylamino]pentyl]-, methyl ester

Cat. No.: B15092990
M. Wt: 538.7 g/mol
InChI Key: JNSHNUWAKRQNNP-VFMKGFAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Thiazolecarboxylic acid, 2-[(1R,3R)-1-hydroxy-4-methyl-3-[[(2S,3S)-3-methyl-2-[[[(2R)-1-methyl-2-piperidinyl]carbonyl]amino]-1-oxopentyl]propylamino]pentyl]-, methyl ester is a complex organic compound with a thiazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolecarboxylic acid, 2-[(1R,3R)-1-hydroxy-4-methyl-3-[[(2S,3S)-3-methyl-2-[[[(2R)-1-methyl-2-piperidinyl]carbonyl]amino]-1-oxopentyl]propylamino]pentyl]-, methyl ester involves multiple steps. One common approach is the condensation of thiazole derivatives with appropriate amino acids and esters under controlled conditions. The reaction typically requires catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .

Chemical Reactions Analysis

Types of Reactions

4-Thiazolecarboxylic acid, 2-[(1R,3R)-1-hydroxy-4-methyl-3-[[(2S,3S)-3-methyl-2-[[[(2R)-1-methyl-2-piperidinyl]carbonyl]amino]-1-oxopentyl]propylamino]pentyl]-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Thiazolecarboxylic acid, 2-[(1R,3R)-1-hydroxy-4-methyl-3-[[(2S,3S)-3-methyl-2-[[[(2R)-1-methyl-2-piperidinyl]carbonyl]amino]-1-oxopentyl]propylamino]pentyl]-, methyl ester has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions lead to various biological effects, including anti-inflammatory, antimicrobial, and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Thiazolecarboxylic acid, 2-[(1R,3R)-1-hydroxy-4-methyl-3-[[(2S,3S)-3-methyl-2-[[[(2R)-1-methyl-2-piperidinyl]carbonyl]amino]-1-oxopentyl]propylamino]pentyl]-, methyl ester is unique due to its complex structure, which allows for diverse chemical reactions and interactions with biological targets. This complexity makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C27H46N4O5S

Molecular Weight

538.7 g/mol

IUPAC Name

methyl 2-[(1R,3R)-1-hydroxy-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]pentyl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C27H46N4O5S/c1-8-13-31(21(17(3)4)15-22(32)25-28-19(16-37-25)27(35)36-7)26(34)23(18(5)9-2)29-24(33)20-12-10-11-14-30(20)6/h16-18,20-23,32H,8-15H2,1-7H3,(H,29,33)/t18-,20+,21+,22+,23-/m0/s1

InChI Key

JNSHNUWAKRQNNP-VFMKGFAKSA-N

Isomeric SMILES

CCCN([C@H](C[C@H](C1=NC(=CS1)C(=O)OC)O)C(C)C)C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]2CCCCN2C

Canonical SMILES

CCCN(C(CC(C1=NC(=CS1)C(=O)OC)O)C(C)C)C(=O)C(C(C)CC)NC(=O)C2CCCCN2C

Origin of Product

United States

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